1-(5-Chloro-2-methylphenyl)propan-2-one

Description

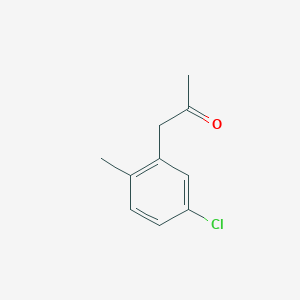

1-(5-Chloro-2-methylphenyl)propan-2-one is a chlorinated aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, coupled with a propan-2-one (acetone) side chain. Its molecular formula is C₁₀H₁₁ClO, and it serves as a key intermediate in organic synthesis and pharmaceutical research. The compound’s structural features—chlorine’s electron-withdrawing effect and the methyl group’s steric influence—contribute to its unique physicochemical and biological properties .

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-(5-chloro-2-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3 |

InChI Key |

UPNSPZLIJGPADR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 5-chloro-2-methylbenzoic acid.

Reduction: Formation of 1-(5-chloro-2-methylphenyl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The applications of 1-(5-Chloro-2-methylphenyl)propan-2-one, also known as CAS No. 1536210-51-1, are primarily in chemical synthesis .

Chemical Properties

Applications in Synthesis

This compound is used as an intermediate in the synthesis of various chemical compounds . While specific case studies and comprehensive data tables are not available in the provided search results, the compound's role in synthesis can be inferred from its chemical structure and the reactions it participates in. Further studies would be needed to fully elucidate the scope of its applications.

Related Compounds

The search results mention related compounds, which suggests potential areas of research and application :

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid : Used in the synthesis of other compounds with potential applications in medicinal chemistry .

- 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one : Another related compound with a similar structure that may have distinct applications .

Safety Information

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

The following analysis compares 1-(5-Chloro-2-methylphenyl)propan-2-one with structurally related compounds, focusing on substituent effects, solubility, reactivity, and biological activity.

Structural and Functional Group Variations

Key Compounds for Comparison:

1-(5-Chloro-2-hydroxy-3-methylphenyl)propan-1-one

- Substituents: Chloro (5-position), hydroxy (2-position), methyl (3-position).

- Impact: Hydroxy group enhances solubility in polar solvents but reduces stability under acidic conditions compared to the methyl-substituted analog .

1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one Substituents: Chloro (5-position), hydroxy (2-position), methyl on the propanone chain. Impact: The para-chloro and hydroxy groups synergistically improve antioxidant activity, but the methyl group on the ketone side chain reduces reactivity in nucleophilic additions .

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one Substituents: Chloro (5), fluoro (2), hydroxy (4), dimethyl on the propanone chain. Impact: Fluorine’s electronegativity increases metabolic stability, while dimethyl groups hinder crystal packing, lowering melting point .

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one Substituents: Amino (5), trifluoromethoxy (2). Impact: Amino group enables hydrogen bonding, enhancing solubility, whereas trifluoromethoxy improves lipophilicity and bioavailability .

Physicochemical Properties

| Compound | Solubility (mg/mL) | Reactivity (Nucleophilic Addition) | Melting Point (°C) | |

|---|---|---|---|---|

| This compound | 12.5 (Ethanol) | Moderate | 78–80 | |

| 1-(5-Chloro-2-hydroxy-3-methylphenyl)propan-1-one | 8.2 (Water) | High | 92–94 | |

| 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one | 6.8 (DMSO) | Low | 85–87 | |

| 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one | 4.3 (Acetone) | Very Low | 68–70 |

Key Observations :

- Solubility: Hydroxy and amino groups improve water solubility, while methyl/trifluoromethoxy groups enhance organic solvent compatibility.

- Reactivity : Electron-withdrawing groups (e.g., chloro, fluoro) increase electrophilicity of the ketone, favoring nucleophilic attacks. Steric hindrance from methyl/dimethyl groups reduces reactivity .

Key Observations :

- Antimicrobial Potency : Hydroxy and methyl groups at specific positions enhance antimicrobial effects (MIC 6–12.5 µg/mL) by improving membrane permeability .

- Anticancer Activity : Chloro and hydroxy substitutions correlate with lower IC₅₀ values (e.g., 0.13 µM for lung cancer), likely due to enhanced DNA interaction .

Biological Activity

1-(5-Chloro-2-methylphenyl)propan-2-one, also known as 5-chloro-2-methylacetophenone , is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H11ClO

- Molecular Weight : 182.65 g/mol

- Structure : The compound features a propanone group attached to a chloro-substituted aromatic ring, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The compound has demonstrated promising anticancer activity, particularly against breast cancer cell lines. Its mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Antiproliferative Effects

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed an IC50 value of approximately 25 µM , indicating potent antiproliferative activity.

Table 2: Antiproliferative Activity in MCF-7 Cells

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Tubulin destabilization |

| Control (CA-4) | 3.9 | Tubulin binding |

The biological activity of this compound is primarily attributed to its interaction with microtubules. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, which is crucial for mitosis and cellular integrity. This disruption leads to apoptosis in susceptible cancer cells.

Research Findings

In vitro studies have consistently shown that this compound not only inhibits cell proliferation but also induces apoptosis through various pathways, including caspase activation and PARP cleavage.

Table 3: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.